RXFP1 receptor agonist-8

説明

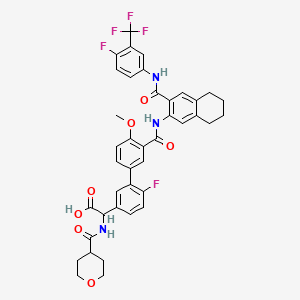

BenchChem offers high-quality RXFP1 receptor agonist-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RXFP1 receptor agonist-8 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H36F5N3O7 |

|---|---|

分子量 |

765.7 g/mol |

IUPAC名 |

2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |

InChI |

InChI=1S/C40H36F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h6-11,16-21,35H,2-5,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |

InChIキー |

IVSWABFARJGGBF-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=C(C=C5CCCCC5=C4)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RXFP1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction to the RXFP1 Receptor

The Relaxin Family Peptide Receptor 1 (RXFP1), also known as LGR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including cardiovascular regulation, reproduction, and tissue remodeling.[1][2] Its endogenous ligand is the peptide hormone relaxin-2.[1] Activation of RXFP1 triggers a cascade of intracellular signaling events, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[1][2][3]

This guide focuses on the mechanism of action of RXFP1 receptor agonists, with a specific emphasis on a compound designated as "RXFP1 receptor agonist-8". While public domain information on this specific agonist is limited, its primary mode of action appears to be the stimulation of cyclic AMP (cAMP) production.[4][5] This document will detail the known signaling pathways of RXFP1 and provide a framework for understanding the action of novel agonists like agonist-8.

The RXFP1 Receptor: Structure and Activation

RXFP1 is a complex multi-domain GPCR. Its structure includes a large extracellular ectodomain containing a low-density lipoprotein receptor class A (LDLa) module and leucine-rich repeats (LRRs), followed by the classical seven-transmembrane (7TM) domain.[1][6]

The activation of RXFP1 by its native ligand, relaxin-2, is a multi-step process. Relaxin-2 first binds with high affinity to the LRR region of the ectodomain.[7] This initial binding event is thought to induce a conformational change that allows the LDLa module to interact with the transmembrane domain, ultimately leading to receptor activation and G protein coupling.[3][7]

Small molecule agonists, such as the well-studied compound ML290, are believed to act allosterically.[8][9][10] Evidence suggests that ML290 binds within the transmembrane domain and interacts with extracellular loop 3 (ECL3), a mechanism that may be shared by other small molecule RXFP1 agonists.[8][10]

Signaling Pathways of RXFP1 Activation

Activation of the RXFP1 receptor initiates a complex network of intracellular signaling pathways that are often cell-type dependent.[10] The primary and most well-characterized pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[11] However, RXFP1 can also couple to other G proteins, including Gαi/o and Gαq, and activate a diverse range of downstream effectors.[12][13]

Gαs/cAMP Pathway

The canonical signaling pathway for RXFP1 involves the activation of Gαs, which stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate a multitude of downstream targets, leading to various cellular responses. RXFP1 receptor agonist-8 has been shown to stimulate cAMP production in HEK293 cells stably expressing human RXFP1, with a potent EC50 value of 1.8 nM.[4][5]

Gαi/PI3K/NO Pathway

In certain cell types, particularly vascular endothelial cells, RXFP1 activation can lead to vasodilation through a Gαi-mediated pathway.[12][14] This involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Protein Kinase C zeta (PKCζ) and Protein Kinase B (Akt/PKB). These kinases can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12][14]

MAP Kinase (ERK1/2) Pathway

RXFP1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically ERK1/2. This pathway can be initiated through the transactivation of tyrosine kinase receptors like the epidermal growth factor receptor (EGFR). Interestingly, the small molecule agonist ML290 has been shown to be a biased agonist, as it does not typically induce ERK1/2 phosphorylation in the same manner as relaxin.[9][13]

Quantitative Data for RXFP1 Agonists

The potency and efficacy of RXFP1 agonists are typically characterized by their ability to stimulate second messenger production, such as cAMP. The following table summarizes available quantitative data for RXFP1 receptor agonist-8 and other relevant compounds.

| Compound | Assay System | Parameter | Value | Reference(s) |

| RXFP1 receptor agonist-8 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 1.8 nM | [4][5] |

| ML290 | HEK293-RXFP1 cells (cAMP assay) | EC50 | ~100 nM | [15] |

| Relaxin-2 | Various cell lines (cAMP assay) | EC50 | ~100 pM | [15] |

| RXFP1 receptor agonist-1 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 300 nM | [5] |

| RXFP1 receptor agonist-2 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 1 nM | [5] |

| RXFP1 receptor agonist-3 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 2 nM | [5] |

| RXFP1 receptor agonist-4 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 4.9 nM | [5] |

| RXFP1 receptor agonist-5 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 1.3 nM | [4][5] |

| RXFP1 receptor agonist-6 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 12 nM | [4] |

| RXFP1 receptor agonist-7 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 4.2 nM | [5] |

| RXFP1 receptor agonist-10 | HEK293 cells expressing human RXFP1 (cAMP assay) | EC50 | 0.5 nM | [4] |

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a common method for quantifying the ability of an agonist to stimulate cAMP production in cells expressing the RXFP1 receptor.

Objective: To determine the EC50 of an RXFP1 agonist by measuring cAMP accumulation.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Phosphate-buffered saline (PBS).

-

Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX).

-

Test agonist (e.g., RXFP1 receptor agonist-8).

-

Positive control (e.g., Relaxin-2 or Forskolin).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Multi-well plates (e.g., 384-well).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed HEK293-RXFP1 cells into a 384-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.[16]

-

Compound Preparation: Prepare serial dilutions of the test agonist and controls in an appropriate buffer.

-

Cell Stimulation:

-

Cell Lysis and cAMP Detection:

-

Data Acquisition: Read the plate using a plate reader at the appropriate wavelengths for the chosen detection technology (e.g., TR-FRET).[16]

-

Data Analysis:

-

Calculate the response for each concentration of the agonist.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The RXFP1 receptor represents a significant therapeutic target, and the development of potent and selective agonists is of considerable interest. RXFP1 receptor agonist-8 demonstrates high potency in stimulating the canonical Gαs/cAMP signaling pathway. A thorough understanding of the complex signaling network downstream of RXFP1 activation is crucial for the successful development of novel therapeutics. This guide provides a foundational understanding of the mechanism of action of RXFP1 agonists and outlines standard methodologies for their characterization. Further investigation into the potential biased agonism and downstream functional effects of novel compounds like RXFP1 receptor agonist-8 will be essential to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 13. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Structural Basis of RXFP1 Activation by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structural underpinnings of relaxin family peptide receptor 1 (RXFP1) activation by small-molecule agonists. As a G protein-coupled receptor (GPCR), RXFP1 is a significant therapeutic target for conditions such as heart failure and fibrosis.[1][2][3] The development of orally bioavailable small-molecule agonists presents a promising alternative to therapy with the native peptide hormone, relaxin, which is limited by a short plasma half-life.[1][4][5] This document provides a comprehensive overview of the binding sites, mechanisms of action, and key structural determinants for small-molecule-mediated RXFP1 activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Small-Molecule Agonists of RXFP1: Quantitative Data

The discovery and optimization of small-molecule RXFP1 agonists have been primarily driven by high-throughput screening and subsequent structure-activity relationship (SAR) studies.[6][7] The primary measure of agonist activity is the half-maximal effective concentration (EC50) for the production of cyclic adenosine (B11128) monophosphate (cAMP), the canonical downstream signaling molecule of RXFP1 activation.[6][8]

| Compound | Target | Assay Type | EC50 (nM) | Efficacy (% of Forskolin) | Cell Line | Reference |

| ML290 | Human RXFP1 | cAMP Production | 94 | Not specified | HEK293-RXFP1 | [9] |

| ML290 | Human RXFP1 | cAMP Production | - | Similar to natural hormone | HEK293-RXFP1 | [6] |

| AZD5462 | Human RXFP1 | cAMP Production | 4.9 | Not specified | HEK293-RXFP1 | [9] |

| Compound 65 (ML290) | Human RXFP1 | cAMP Production | - | Potent activator | HEK293-RXFP1 | [7] |

| RXFP1 receptor agonist-1 | Human RXFP1 | cAMP Production | 300 | Not specified | HEK293-RXFP1 | [9] |

| RXFP1 receptor agonist-2 | Human RXFP1 | cAMP Production | 1 | Not specified | HEK293-RXFP1 | [9] |

| RXFP1 receptor agonist-4 | Human RXFP1 | cAMP Production | 4.9 | Not specified | HEK293-RXFP1 | [9] |

| RXFP1 receptor agonist-6 | Human RXFP1 | cAMP Production | 12 | Not specified | HEK293-RXFP1 | [9] |

| RXFP1 receptor agonist-7 | Human RXFP1 | cAMP Production | 4.2 | Not specified | HEK293-RXFP1 | [9] |

Structural Basis of Small-Molecule Binding and Receptor Activation

Extensive research, including site-directed mutagenesis and computational modeling, has revealed that small-molecule agonists bind to an allosteric site within the transmembrane (TM) domain of RXFP1, distinct from the binding site of the native relaxin peptide which primarily interacts with the extracellular domain.[1][2][3][5]

Key structural features of the small-molecule binding site include:

-

Transmembrane Domain 7 (TM7): A hydrophobic region within TM7 is crucial for agonist binding and receptor activation.[1][2][3] Specific residues identified as important are W664, F668, and L670.[1][2][3]

-

Extracellular Loop 3 (ECL3): This loop plays a significant role in the binding of small molecules and is a key determinant of species selectivity.[1][2][3][10] The G659/T660 motif within ECL3 of human RXFP1 is critical for the activity of agonists like ML290 and is not conserved in the mouse receptor, explaining the lack of activity in that species.[1][11]

-

Allosteric Mechanism: Small molecules are considered allosteric agonists, meaning they bind to a site topographically distinct from the orthosteric site for the endogenous ligand.[5] This binding event induces a conformational change in the receptor that leads to its activation.

While a high-resolution structure of RXFP1 in complex with a small-molecule agonist is not yet publicly available, the cryo-electron microscopy (cryo-EM) structure of the active-state human RXFP1 bound to relaxin-2 and the Gs protein provides a valuable template for understanding the overall architecture of the activated receptor.[12][13][14][15] This structure reveals a canonical active state of the 7TM bundle, which is the target of the small-molecule agonists.[16]

Signaling Pathways Activated by Small-Molecule Agonists

The primary signaling pathway activated by small-molecule RXFP1 agonists is the Gs-cAMP pathway.[6][8] Upon agonist binding, RXFP1 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gs. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates downstream effectors like protein kinase A (PKA).[6][8]

Some studies suggest that small-molecule agonists like ML290 may act as biased agonists, preferentially activating certain signaling pathways over others.[17][18] For example, ML290 has been shown to be less potent in activating Gαi3 and GαoB and does not recruit β-arrestin 1, in contrast to the native ligand relaxin-2.[18]

Experimental Protocols

The identification and characterization of small-molecule RXFP1 agonists have relied on a suite of in vitro and cell-based assays.

A common workflow for discovering novel small-molecule agonists involves screening large chemical libraries.

This is the primary functional assay used to quantify the activity of RXFP1 agonists.[6][8]

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1) are cultured in appropriate media.[6]

-

Seeding: Cells are seeded into 384-well or 96-well plates and allowed to adhere overnight.[6][16]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds. A known agonist like relaxin or a direct adenylyl cyclase activator like forskolin (B1673556) is used as a positive control.[6][7]

-

cAMP Measurement: After a specific incubation period, intracellular cAMP levels are measured. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, which is based on fluorescence resonance energy transfer (FRET).[6] The GloSensor assay, a live-cell assay that detects cAMP levels, is also utilized.[16][19]

-

Data Analysis: The data are normalized to the response of the positive control, and EC50 values are calculated from the dose-response curves.

To identify key residues involved in small-molecule binding and receptor activation, specific amino acids in the RXFP1 sequence are mutated.[1][2][3]

-

Mutant Construction: Plasmids containing the RXFP1 gene with the desired point mutations are generated using standard molecular biology techniques.

-

Transfection: The mutant RXFP1 constructs are transiently or stably transfected into a suitable cell line, such as HEK293 cells.

-

Functional Assay: The transfected cells are then subjected to the cell-based cAMP assay to determine the effect of the mutation on the potency and efficacy of the small-molecule agonist.

-

Expression Analysis: The cell surface expression levels of the mutant receptors are often measured, for example by flow cytometry, to ensure that any observed changes in activity are not due to altered receptor trafficking.[16]

Homology modeling and ligand docking simulations are used to predict the binding pose of small-molecule agonists within the 7TM domain of RXFP1.[1][2][3] These models are often based on the crystal structures of other class A GPCRs and are validated and refined using data from site-directed mutagenesis experiments.

Conclusion

The discovery and characterization of small-molecule agonists have significantly advanced our understanding of RXFP1 activation. These molecules engage an allosteric site within the transmembrane domain, with TM7 and ECL3 playing pivotal roles in their binding and the subsequent activation of the receptor. The primary downstream signaling pathway involves Gs-mediated cAMP production, although evidence for biased agonism is emerging. The continued development of potent and selective small-molecule agonists, aided by a deeper understanding of their structural interactions with RXFP1, holds great promise for the treatment of cardiovascular and fibrotic diseases. Future cryo-EM or X-ray crystallography studies of RXFP1 in complex with these small molecules will be invaluable for further refining our understanding and guiding the rational design of next-generation therapeutics.

References

- 1. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Activation of Human Relaxin Family Peptide Receptor 1 by Small-Molecule Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of AZD5462, the first oral small molecule RXFP1 agonist to enter clinical trials [jstage.jst.go.jp]

- 5. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RXFP receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]

- 12. EMDB-26004: Cryo-EM map of the full-length relaxin receptor RXFP1 in complex ... - Yorodumi [pdbj.org]

- 13. rcsb.org [rcsb.org]

- 14. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ahajournals.org [ahajournals.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Cellular Effects of Small Molecule RXFP1 Receptor Agonists, Featuring RXFP1 Receptor Agonist-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects mediated by the activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by small molecule agonists. While this document focuses on the broader class of these synthetic compounds, it will reference "RXFP1 receptor agonist-8," a potent and recently developed agonist, as a key example. The information presented herein is intended to support research and development efforts targeting the therapeutic potential of RXFP1 activation in various disease states, including cardiovascular and fibrotic diseases.

Introduction to RXFP1 and Small Molecule Agonists

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes. Its endogenous ligand, the peptide hormone relaxin-2, is known for its vasodilatory, anti-fibrotic, and anti-inflammatory properties. The therapeutic potential of activating RXFP1 has driven the development of small molecule agonists that can mimic the effects of native relaxin-2 with improved pharmacokinetic profiles, such as oral bioavailability and longer half-life.

"RXFP1 receptor agonist-8" (also referred to as "Example 2" in patent literature) is a notable example of such a compound. It has been identified as a potent RXFP1 receptor agonist that stimulates cyclic adenosine (B11128) monophosphate (cAMP) production in HEK293 cells stably expressing human RXFP1, with a reported half-maximal effective concentration (EC50) of 1.8 nM. This positions it as a significant tool for studying RXFP1-mediated cellular pathways and as a potential therapeutic candidate.

Quantitative Data on Cellular Effects

The activation of RXFP1 by small molecule agonists triggers a cascade of intracellular signaling events. The following tables summarize the quantitative data on the cellular effects of these agonists, with a focus on providing a comparative overview.

Table 1: Potency of Small Molecule RXFP1 Agonists in cAMP Production

| Compound | Cell Line | EC50 (nM) for cAMP Production | Reference |

| RXFP1 receptor agonist-8 | HEK293 (human RXFP1) | 1.8 | MedChemExpress, MCE |

| ML290 | HEK293 (human RXFP1) | 94 | Wilson KJ, et al. (2018) |

| AZD5462 | CHO & HEK293 (human RXFP1) | pEC50 of 7.7 & 7.4 (approx. 20 & 40 nM) | BioWorld (2022) |

| RXFP1 receptor agonist-2 | HEK293 (human RXFP1) | 1 | MedChemExpress |

| RXFP1 receptor agonist-3 | HEK293 (human RXFP1) | 2 | MedChemExpress |

| RXFP1 receptor agonist-4 | HEK293 (human RXFP1) | 4.9 | MedChemExpress |

| RXFP1 receptor agonist-5 | HEK293 (human RXFP1) | 1.3 | MedChemExpress |

| RXFP1 receptor agonist-6 | HEK293 (human RXFP1) | 12 | MedChemExpress |

| RXFP1 receptor agonist-7 | HEK293 (human RXFP1) | 4.2 | MedChemExpress |

| RXFP1 receptor agonist-1 | HEK293 (human RXFP1) | 300 | MedChemExpress |

Table 2: Effects of Small Molecule RXFP1 Agonists on Downstream Signaling and Gene Expression

| Compound | Cellular Effect | Cell Type | Quantitative Measurement | Reference |

| ML290 | Inhibition of TGF-β-mediated myofibroblast differentiation | Human Pulmonary Artery SMCs | Inhibition of αSMA, Calponin, Caldesmon, fibronectin, and type 1 Collagen expression | American Heart Association Journals (2024) |

| ML290 | Inhibition of cell migration | Human Pulmonary Artery SMCs | Inhibition of serum-induced and PDGF-BB-induced migration | American Heart Association Journals (2024) |

| ML290 | Anti-fibrotic gene expression | Activated Human Hepatic Stellate Cells | Upregulation of anti-fibrotic genes at 24 and 72 h with 5 µM treatment | Wilson KJ, et al. (2018) |

| ML290 | Partial cAMP and cGMP responses | HEK cells | Less potent in activating Gαi3, GαoB, and GαS than relaxin-2 | American Heart Association Journals (2024) |

| ML290 | β-arrestin recruitment | HEK cells | No recruitment of β-arrestin 1 and diminished activation of β-arrestin 2 compared to relaxin-2 | American Heart Association Journals (2024) |

| AZD5462 | ERK phosphorylation | Not specified | EC50 of 6.3 nM | MedChemExpress |

Signaling Pathways Activated by RXFP1 Agonists

RXFP1 activation initiates a complex network of intracellular signaling pathways, which can vary depending on the cell type and the specific agonist. The primary pathways are depicted in the diagrams below.

Caption: Gs-cAMP-PKA Signaling Pathway.

Caption: Gi-PI3K-Akt-eNOS Signaling Pathway.

Caption: ERK/MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular effects of RXFP1 agonists. Below are protocols for key in vitro assays.

cAMP Production Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a competitive immunoassay to measure cAMP accumulation in cells.

Objective: To determine the potency (EC50) of RXFP1 agonists in stimulating cAMP production.

Materials:

-

HEK293 cells stably expressing human RXFP1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity).

-

Test compounds (e.g., RXFP1 receptor agonist-8).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-RXFP1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor to each well.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (FRET signal).

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[1][2][3]

References

The In Vivo Landscape of RXFP1 Receptor Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of RXFP1 (Relaxin Family Peptide Receptor 1) agonists, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented is collated from preclinical studies investigating various RXFP1 agonists, including the native ligand relaxin-2 and its engineered analogues, as well as small-molecule compounds. While the specific designation "agonist-8" was not identified in the reviewed literature, this document summarizes the core in vivo findings for key RXFP1 agonists, offering a valuable resource for researchers in the field.

Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies of various RXFP1 receptor agonists.

Table 1: Pharmacokinetic Parameters of RXFP1 Agonists

| Agonist | Animal Model | Dosing Route | Half-Life | Key Findings |

| SE301 (Fc-relaxin-2 fusion) | Mouse | Intraperitoneal | 3 - 5 days[1] | The Fc fusion significantly extends the circulating half-life compared to native relaxin-2.[1] |

| SA10SC-RLX (Single-chain lipidated peptide) | Rat | Subcutaneous | Suitable for once-daily administration[2][3] | Demonstrates extended half-life and subcutaneous bioavailability.[2][3] |

| ML290 (Small molecule) | Mouse | Intravenous | 6.6 hours (plasma)[4] | Exhibits good in vivo pharmacokinetic properties for a small molecule agonist.[4][5] |

Table 2: Hemodynamic and Vascular Effects of RXFP1 Agonists

| Agonist | Animal Model | Endpoint | Dosage/Concentration | Magnitude of Effect |

| SE301 | Mouse | Heart Rate | Up to 500 µg (IV) | Dose-dependent increase from ~330 bpm to 445 bpm.[1] |

| Relaxin-2 | Mouse (mesenteric arteries) | Vasodilation | 10⁻¹¹ M | ~50% relaxation.[6][7] |

| SA10SC-RLX | Rat | Renal Blood Flow | 0.3, 1, and 3 mg/kg (SC) | Significant increase in renal blood flow and decrease in renal vascular resistance.[2][3] |

| SA10SC-RLX | Rat | Heart Rate | 0.3, 1, and 3 mg/kg (SC) | Significant dose-dependent increase.[3] |

| AZD5462 (Small molecule) | Monkey (HFrEF model) | Cardiac Systolic Function | Not specified | Improved after 8 weeks of administration without significant changes in blood pressure or heart rate.[8] |

Key In Vivo Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to assess the in vivo effects of RXFP1 agonists.

Murine Hemodynamics Assessment

This protocol is designed to evaluate the acute cardiovascular effects of RXFP1 agonists in mice.

-

Animal Model: Male or female mice of a specified strain (e.g., C57BL/6).

-

Surgical Preparation: Anesthetize mice and implant telemetry probes for continuous monitoring of heart rate and blood pressure. Alternatively, for acute studies, anesthetize and catheterize the carotid artery and jugular vein for blood pressure measurement and intravenous drug administration, respectively.

-

Agonist Administration: Administer the RXFP1 agonist (e.g., SE301) via intravenous injection at increasing doses at set time intervals (e.g., 10 minutes).[1] A vehicle control group should be included.

-

Data Acquisition: Continuously record heart rate and blood pressure throughout the experiment.

-

Data Analysis: Calculate the change from baseline for each parameter at each dose. Statistical analysis (e.g., ANOVA) is used to determine dose-dependent effects.

Pharmacokinetic Profiling

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of RXFP1 agonists.

-

Animal Model: Mice or rats.

-

Agonist Administration: Administer a single dose of the agonist via a relevant route (e.g., intraperitoneal or subcutaneous).[1][3]

-

Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 0, 2, 24, 72, 168 hours).[1]

-

Quantification: Measure the serum concentration of the agonist using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).[1]

-

Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), using non-compartmental analysis.[3]

Ex Vivo Vascular Reactivity (Wire Myography)

This protocol assesses the direct vasodilatory effects of RXFP1 agonists on isolated blood vessels.

-

Tissue Preparation: Euthanize mice and dissect mesenteric arteries in cold physiological salt solution.[6][7]

-

Mounting: Mount arterial segments on a wire myograph to measure isometric tension.[7]

-

Experimental Procedure:

-

Pre-constrict the arteries with a vasoconstrictor (e.g., phenylephrine).

-

Cumulatively add the RXFP1 agonist (e.g., relaxin-2) to the bath and record the relaxation response.[6][7]

-

To investigate the mechanism, experiments can be repeated in the presence of specific inhibitors (e.g., L-NAME to block nitric oxide synthase, or a specific RXFP1 antagonist like simazine).[6][7][9][10] The endothelium can also be mechanically removed to assess its role.[6][7]

-

-

Data Analysis: Express relaxation as a percentage of the pre-contraction. Fit concentration-response curves to determine potency (EC₅₀).

Cardiac Dysfunction Model (Transverse Aortic Constriction)

This protocol evaluates the therapeutic potential of RXFP1 agonists in a heart failure model.

-

Animal Model: Mice.

-

Surgical Procedure: Induce pressure overload and subsequent cardiac hypertrophy and dysfunction by performing transverse aortic constriction (TAC).[11]

-

Therapeutic Intervention:

-

Functional Assessment: Monitor cardiac function over time using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Molecular Analysis: At the end of the study, harvest heart tissue to analyze markers of fibrosis, hypertrophy, and downstream signaling pathways.[11]

Signaling Pathways and Experimental Workflows

The activation of RXFP1 by its agonists initiates a cascade of intracellular signaling events that mediate the observed physiological effects.

RXFP1 Signaling Pathways

RXFP1 activation leads to complex and pleiotropic downstream signaling. The primary pathways identified in vivo and in vitro are depicted below.

Caption: RXFP1 signaling pathways leading to physiological effects.

Experimental Workflow for In Vivo Efficacy Testing

The logical flow for evaluating a novel RXFP1 agonist in a preclinical setting is outlined below.

Caption: Workflow for preclinical in vivo testing of RXFP1 agonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 9. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 10. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-activated RXFP1 gene therapy ameliorates pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Novel RXFP1 Agonists: A Technical Guide to Discovery and Screening

Authored for Researchers, Scientists, and Drug Development Professionals

The Relaxin Family Peptide Receptor 1 (RXFP1) has emerged as a compelling therapeutic target for a range of conditions, most notably acute heart failure, fibrosis, and various cardiovascular diseases. As a Class A G protein-coupled receptor (GPCR), its activation by its endogenous ligand, the peptide hormone relaxin-2, initiates a cascade of beneficial physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[1][2][3] However, the therapeutic application of native relaxin-2 is hampered by its complex two-chain peptide structure, challenging synthesis, and short plasma half-life, necessitating intravenous administration.[2] This has catalyzed a dedicated search for novel, non-peptidic small molecule agonists that offer improved drug-like properties, including oral bioavailability and prolonged action.

This technical guide provides an in-depth overview of the core strategies, experimental protocols, and signaling pathways integral to the discovery and screening of novel RXFP1 agonists. It is designed to equip researchers and drug development professionals with the foundational knowledge required to navigate this challenging yet promising area of pharmacology.

The RXFP1 Signaling Network

Activation of RXFP1 by an agonist initiates a complex and multifaceted signaling cascade. The canonical and most readily measured pathway involves the coupling of the receptor to Gαs proteins, which in turn stimulates adenylyl cyclase (AC) to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4] However, the receptor's signaling is more nuanced; RXFP1 can also couple to Gαi3 to activate a delayed cAMP surge via a Gβγ-PI3K-PKCζ pathway.[4] Furthermore, RXFP1 activation can trigger other important signaling pathways, including the stimulation of nitric oxide (NO) production and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are crucial for the receptor's anti-fibrotic effects.[3][4]

Notably, some small molecule agonists, such as ML290, have been identified as "biased agonists," meaning they do not activate the full spectrum of signaling pathways engaged by the native relaxin peptide. For instance, ML290 stimulates cAMP production but does not cause ERK1/2 activation.[4] This phenomenon of biased agonism presents both a challenge and an opportunity, allowing for the potential development of pathway-selective drugs with improved therapeutic profiles.

A Workflow for Novel Agonist Discovery

The discovery of novel RXFP1 agonists, particularly small molecules, typically follows a structured, multi-stage workflow. This process begins with a large-scale screening campaign to identify initial "hits" and progresses through a series of validation and characterization assays to identify a lead compound with desirable pharmacological properties.

Quantitative Data of Known RXFP1 Agonists

The potency and binding affinity of RXFP1 agonists are critical parameters evaluated during the screening process. Potency is typically measured as the half-maximal effective concentration (EC₅₀) in functional assays, while binding affinity is determined as the inhibition constant (Kᵢ) or dissociation constant (Kₑ). The following tables summarize representative data for both peptide and small molecule agonists.

| Peptide Agonist | Assay Type | Cell Line | Potency (pEC₅₀) | Affinity (pKᵢ) | Reference |

| Human Relaxin-2 | cAMP Reporter Gene | HEK-RXFP1 | 10.60 ± 0.03 | - | [5] |

| Human Relaxin-2 | Competition Binding | HEK-RXFP1 | - | 9.19 ± 0.13 | [5] |

| H2 B-R13/17K | cAMP Reporter Gene | HEK-RXFP1 | 6.82 ± 0.23 | - | [5] |

| H2 B-R13/17K | Competition Binding | HEK-RXFP1 | - | 6.44 ± 0.06 | [5] |

| SE301 | Gs Signaling | Mouse RXFP1 | 8.07 (EC₅₀ 8.6 nM) | - | [6] |

| SE301 | Flow Cytometry Binding | Human RXFP1 | - | 6.91 (Kₑ 122 nM) | [6] |

| Small Molecule Agonist | Assay Type | Potency (EC₅₀) | Efficacy (% of Relaxin) | Reference |

| ML290 | cAMP HTRF | 94 nM | ~100% | [1] |

| Initial Hit 1 | cAMP HTRF | 6.2 µM | 60% | [7] |

| Initial Hit 2 | cAMP HTRF | 2.9 µM | 80% | [7] |

| Compound 43 (analog) | cAMP HTRF | 265 nM | - | [7] |

| AZD5462 | cAMP Production | 17 nM | - | |

| AZD5462 | cGMP Production | 50 nM | - | |

| AZD5462 | ERK Phosphorylation | 6.3 nM | - |

Key Experimental Protocols

Detailed and robust experimental protocols are the bedrock of a successful drug discovery campaign. Below are methodologies for the key assays used in the identification and characterization of novel RXFP1 agonists.

Protocol 1: Primary High-Throughput Screening - HTRF cAMP Assay

This functional assay is the workhorse for primary screening, designed to identify compounds that increase intracellular cAMP levels through RXFP1 activation. It is typically performed in a 384- or 1536-well plate format for high throughput.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).

-

Assay medium: DMEM, 1% FBS, 1x Pen/Strep.

-

Phosphodiesterase (PDE) inhibitor: Ro 20-1724 or IBMX to prevent cAMP degradation.[8]

-

Test compounds dissolved in DMSO.

-

Positive control: Human Relaxin-2 or Forskolin (an adenylyl cyclase activator).

-

HTRF cAMP Assay Kit (e.g., Cisbio cAMP Dynamic 2).

-

HTRF-compatible plate reader.

Procedure (384-well format):

-

Cell Plating: Seed HEK-RXFP1 cells into 384-well plates at a density of 8,000 cells/well in 30 µL of media.[9]

-

Incubation: Allow cells to attach by incubating overnight at 37°C in a 5% CO₂ incubator.[9]

-

Compound Addition:

-

Add PDE inhibitor (e.g., Ro 20-1724) to the desired final concentration.

-

Dispense test compounds, positive controls, and vehicle (DMSO) controls into the wells (e.g., 2.5 µL).[9]

-

-

Stimulation: Incubate the plates for 30 minutes at 37°C.[5]

-

Lysis and Detection:

-

Add 5 µL of HTRF revelation reagents per well: anti-cAMP-cryptate and cAMP-d2, each diluted in lysis buffer according to the kit manufacturer's instructions.[5]

-

-

Final Incubation: Incubate at room temperature for 60 minutes to allow for lysis and antibody binding.[10]

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[5]

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data to controls. Plot concentration-response curves to determine EC₅₀ values for active compounds.

Protocol 2: Ligand Binding - Europium-Relaxin Competition Assay

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to RXFP1, allowing for the determination of binding affinity (Kᵢ).

Materials:

-

HEK293T cells stably expressing RXFP1.

-

Culture medium: DMEM, 10% FBS, antibiotics.

-

96-well ViewPlates (clear bottom, white walls), pre-coated with poly-L-lysine.

-

Europium-labeled H2 Relaxin (Eu-H2).[11]

-

Unlabeled test compounds.

-

Unlabeled H2 Relaxin (for determining non-specific binding).

Procedure:

-

Cell Plating: Plate HEK-RXFP1 expressing cells at 40,000 cells per well in a 96-well plate.[11]

-

Assay Setup:

-

Incubation: Incubate the plate to allow binding to reach equilibrium (time and temperature to be optimized, e.g., 60 minutes at 30°C).

-

Washing: Wash the cells twice with ice-cold buffer (e.g., HBS) to remove unbound Eu-H2 relaxin, leaving a final volume of 100 µL in each well.[12]

-

Data Acquisition: Read the time-resolved fluorescence on a compatible plate reader.

-

Data Analysis: Subtract non-specific binding from all wells to determine specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data using a one-site binding model to calculate the IC₅₀, from which the Kᵢ value can be derived using the Cheng-Prusoff equation.[5]

Protocol 3: Selectivity and Secondary Assays

Once active compounds are identified, their selectivity and broader functional profile must be assessed.

-

Selectivity Counter-Screening: The primary cAMP assay protocol should be repeated using cell lines that do not express RXFP1 (e.g., the parental HEK293 line) or that express related receptors, most importantly RXFP2.[9] This is critical to eliminate compounds that are non-specific or that activate the cAMP pathway through other mechanisms.

-

Cell Impedance Assay: This label-free assay provides a holistic readout of cellular response. RXFP1 activation causes changes in cell morphology and adhesion, which can be measured as a change in electrical impedance. This assay can confirm the relaxin-like properties of hit compounds.[1]

-

ERK Phosphorylation Assay: To assess for biased agonism, specific downstream pathways should be interrogated. Assays like AlphaScreen SureFire can be used to quantify the phosphorylation of ERK1/2 in response to agonist stimulation.[13]

Conclusion

The discovery of small molecule RXFP1 agonists is a field of active research with immense therapeutic potential. Success requires a systematic approach that combines high-throughput screening with a cascade of rigorous validation and characterization assays. The primary cAMP functional assay serves as a robust initial screen, while binding assays are essential for quantifying ligand-receptor interactions. Crucially, comprehensive counter-screening and secondary functional assays are necessary to ensure selectivity and to characterize the nuanced signaling profile of novel compounds. The methodologies and data presented in this guide provide a framework for advancing the rational design and discovery of the next generation of RXFP1-targeted therapeutics.

References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Table 10, SAR of amides and linker modifications - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Covalently Linked Dimeric Form of H2 Relaxin Retains Native RXFP1 Activity and Has Improved In Vitro Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Characterization of the RXFP1 Receptor Agonist-8 (ML290)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of RXFP1 receptor agonist-8, a small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). This document details the synthetic methodology, experimental protocols for characterization, and quantitative data related to the agonist's activity. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study of RXFP1 and the development of related therapeutics.

Introduction to RXFP1 and its Agonists

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation, reproduction, and tissue remodeling. Its endogenous ligand is the peptide hormone relaxin. The therapeutic potential of activating RXFP1 has driven the development of synthetic agonists, including both peptide analogues and small molecules. Small-molecule agonists offer several advantages over their peptide counterparts, such as improved pharmacokinetic properties and ease of synthesis.

This guide focuses on a representative small-molecule RXFP1 agonist, ML290, which will be referred to as "agonist-8" throughout this document. ML290 is a potent and selective allosteric agonist of the human RXFP1 receptor.[1] It has demonstrated anti-fibrotic properties and serves as a valuable tool for investigating the therapeutic potential of RXFP1 activation.[2]

Synthesis of Agonist-8 (ML290)

The synthesis of ML290, a 2-acetamido-N-phenylbenzamide derivative, can be achieved through a convergent synthetic route. The following protocol is a representative method based on established procedures for the synthesis of N-phenylbenzamide derivatives.

Experimental Protocol: Synthesis of ML290

Step 1: Synthesis of the Benzamide Intermediate

-

To a solution of 2-isopropoxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activating agent like N-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Add the appropriate aniline (B41778) derivative to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain the desired N-phenylbenzamide intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-phenylbenzamide intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate, followed by catalytic hydrochloric acid.

-

Heat the reaction mixture at 50°C until the reduction of the nitro group to an amine is complete (monitored by TLC).

-

After cooling to room temperature, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the residue by chromatography to yield the diamine precursor.

Step 3: Final Acylation to Yield ML290

-

Dissolve the diamine precursor from Step 2 in an appropriate solvent like dichloromethane.

-

Add a base, such as triethylamine, followed by the acylating agent (e.g., acetyl chloride or acetic anhydride).

-

Stir the reaction at room temperature for a few hours until the acylation is complete.

-

Wash the reaction mixture with water and brine, then dry the organic layer.

-

Concentrate the solution and purify the final product, ML290, by recrystallization or column chromatography.

Characterization of Agonist-8 (ML290)

The characterization of ML290 involves a series of in vitro assays to determine its binding affinity, potency, efficacy, and signaling profile at the RXFP1 receptor.

Data Presentation

The following tables summarize the quantitative data for ML290.

Table 1: In Vitro Activity of ML290 at the Human RXFP1 Receptor

| Parameter | Assay Type | Cell Line | Value | Reference |

| pEC50 | cAMP Accumulation | HEK-RXFP1 | 6.4 ± 0.1 | [3] |

| Efficacy (% of Forskolin) | cAMP Accumulation | HEK-RXFP1 | 113.3 ± 1.8 | [3] |

| pEC50 | cGMP Accumulation | HUVECs | 6.2 ± 0.7 | [3] |

| Binding Affinity (pEC50) | Radioligand Binding Assay (enhancement) | HEK-RXFP1 | 8.8 ± 0.7 | [3] |

Table 2: Pharmacokinetic Parameters of ML290 in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Stability | Daily Injection (2 weeks) | 15 mg/kg & 30 mg/kg | Sustained concentration in liver | [2][4][5] |

| Plasma Concentration | Daily Injection (2 weeks) | 15 mg/kg & 30 mg/kg | High levels 72h post-final injection | [2][4] |

Experimental Protocols

3.2.1. cAMP Accumulation Assay

This assay measures the ability of the agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the RXFP1 signaling pathway.

-

Cell Culture: Culture HEK293 cells stably expressing the human RXFP1 receptor (HEK-RXFP1) in DMEM supplemented with 5% FBS and antibiotics.

-

Cell Seeding: Seed the HEK-RXFP1 cells into 384-well plates at a density of 8,000 cells per well and incubate overnight.

-

Compound Treatment: Add a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation, followed by the addition of ML290 at various concentrations.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous time-resolved fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Read the fluorescence signal and calculate the concentration-response curves to determine the pEC50 and efficacy.

3.2.2. ERK1/2 Phosphorylation Assay

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, another downstream signaling cascade of RXFP1.

-

Cell Culture and Seeding: Culture and seed HEK-RXFP1 cells as described for the cAMP assay.

-

Serum Starvation: Prior to the assay, serum-starve the cells for a few hours to reduce basal ERK1/2 phosphorylation.

-

Agonist Stimulation: Treat the cells with different concentrations of ML290 for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Detection: Measure the levels of phosphorylated ERK1/2 in the cell lysates using a suitable detection method, such as an AlphaLISA or TR-FRET-based assay kit.

-

Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal and plot the concentration-response curves. It is noteworthy that ML290 has been shown to be a biased agonist and may not stimulate ERK1/2 phosphorylation in all cell types.[1][3][6]

3.2.3. Radioligand Binding Assay

This assay is used to determine the binding characteristics of the agonist to the RXFP1 receptor.

-

Membrane Preparation: Prepare cell membranes from HEK-RXFP1 cells.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., ¹²⁵I-relaxin) in the presence of increasing concentrations of ML290.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a filter plate.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data to determine the effect of ML290 on radioligand binding. As an allosteric agonist, ML290 has been shown to enhance the binding of the orthosteric ligand.[3]

Visualization of Pathways and Workflows

RXFP1 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by an RXFP1 agonist.

Caption: RXFP1 Receptor Signaling Pathways.

Experimental Workflow for Agonist Characterization

The diagram below outlines the general workflow for the characterization of a novel RXFP1 agonist.

References

- 1. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Landscape of Small Molecule RXFP1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of conditions, including heart failure, fibrosis, and inflammatory diseases. The development of small molecule agonists for this receptor represents a significant advancement, offering the potential for oral administration and improved pharmacokinetic profiles compared to the native peptide ligand, relaxin. This technical guide provides an in-depth analysis of the pharmacokinetics of two leading small molecule RXFP1 agonists: ML290 and AZD5462.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for ML290 and AZD5462, facilitating a comparative analysis of their in vivo behavior.

Table 1: Pharmacokinetic Parameters of ML290 in Mice

| Parameter | Value | Species | Route of Administration | Dosage | Source |

| Stability | Remarkable stability in liver; sustained plasma concentrations for at least 72 hours post-last injection | Mouse (wild-type) | Intraperitoneal (daily for 14 days) | 15 and 30 mg/kg | [1] |

| Tmax | Not explicitly stated | Mouse | Intraperitoneal, Intravenous, Oral | Not specified | [1] |

| Half-life (t1/2) | Not explicitly stated | Mouse | Not specified | Not specified | |

| Clearance (CL) | Not explicitly stated | Mouse | Not specified | Not specified | |

| Volume of Distribution (Vd) | Not explicitly stated | Mouse | Not specified | Not specified | |

| Bioavailability (F%) | Not explicitly stated | Mouse | Oral | Not specified | |

| Cmax | Not explicitly stated | Mouse | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of AZD5462

| Parameter | Value | Species | Route of Administration | Dosage | Source |

| Tmax | 0.53 - 1.75 hours | Human (healthy volunteers) | Oral (single dose) | 20, 80, 400, 750, and 1000 mg | [2] |

| Half-life (t1/2) | 3 - 6 hours (geometric mean terminal) | Human (healthy volunteers) | Oral (single dose) | 20, 80, 400, 750, and 1000 mg | [2] |

| Clearance (CL) | Not explicitly stated | Human | Not specified | Not specified | |

| Volume of Distribution (Vd) | Not explicitly stated | Human | Not specified | Not specified | |

| Bioavailability (F%) | Rat: 58%; Monkey: 12%; Predicted Human: 70% | Rat, Monkey, Human | Not specified | Not specified | |

| Cmax | Not explicitly stated | Human | Not specified | Not specified | |

| Exposure | Increased more than proportionately with dose | Human (healthy volunteers) | Oral (single dose) | 20, 80, 400, 750, and 1000 mg | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the experimental designs for the key studies cited.

Pharmacokinetic Study of ML290 in Mice

Objective: To assess the pharmacokinetic profile of ML290 in mice following multiple intraperitoneal administrations.[1]

Animal Model: Wild-type C57BL/6J male and female mice, 1.5–2 months old.[1]

Dosing:

-

Compound: ML290 dissolved in a vehicle of 60% PEG400, 5% DMSO, and 35% of 45% HP-β-CD in water.[1]

-

Route of Administration: Intraperitoneal (IP) injection.[1]

-

Dosage: 15 mg/kg and 30 mg/kg, administered once daily for 14 days.[1]

Sample Collection:

-

Plasma and liver samples were collected at various time points after the final injection.[1]

Analytical Method:

-

Instrumentation: HPLC (Shimadzu DGU-20A5R) and Mass Spectrometry (AB API 6500 QTrap LC/MS/MS).[1]

-

Quantification: Concentration of ML290 in plasma and liver homogenates was determined.

Phase 1 Clinical Trial of AZD5462 in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetics of AZD5462 following single and multiple ascending doses in healthy volunteers.[2][3]

Study Design: A randomized, single-blind, placebo-controlled, interleaved study with two parts:

-

Part A (Single Ascending Dose - SAD): Five dose levels were investigated across eight cohorts, with three cohorts consisting solely of participants of Japanese descent.[3]

-

Part B (Multiple Ascending Dose - MAD): Not detailed in the provided search results.

Participants: Healthy male and female volunteers, and healthy volunteers of Japanese descent, aged 18 to 50 years.[3]

Dosing:

-

Compound: AZD5462.

-

Route of Administration: Oral.[2]

-

Dosage (SAD): 20, 80, 400, 750, and 1000 mg.[2]

Sample Collection:

-

Blood samples were collected at predefined time points to determine the plasma concentration of AZD5462.

Analytical Method:

-

While not explicitly detailed in the provided search results for the human study, a validated ultra-high-performance liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method has been developed for the determination of AZD5462 in rat plasma, suggesting a similar high-sensitivity and specific method was employed for the analysis of human plasma samples.[4]

Visualizing Key Pathways and Processes

RXFP1 Signaling Pathways

RXFP1 activation by a small molecule agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to various downstream cellular responses. Additionally, RXFP1 can couple to other G proteins and activate alternative signaling pathways, including the MAPK/ERK pathway.

Caption: RXFP1 signaling cascade upon small molecule agonist binding.

General Workflow of a Pharmacokinetic Study

The determination of a drug's pharmacokinetic profile follows a structured workflow, from administration to data analysis, to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Caption: Standard workflow for a preclinical or clinical pharmacokinetic study.

References

- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of AZD5462 following Single and Multiple Ascending Dose Administration to Healthy Volunteers [astrazenecaclinicaltrials.com]

- 4. researchgate.net [researchgate.net]

RXFP1 receptor structure-function relationship

An In-depth Technical Guide to the RXFP1 Receptor Structure-Function Relationship

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), also known as Leucine-rich repeat-containing G protein-coupled receptor 7 (LGR7), is a Class A G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin-2.[1][2][3] This receptor system plays a crucial role in a multitude of physiological processes, including the regulation of reproductive and cardiovascular physiology, tissue remodeling, and anti-fibrotic effects.[1][3][4] Upon activation by relaxin-2, RXFP1 initiates pleiotropic cellular effects such as vasodilation, angiogenesis, and anti-inflammatory responses.[3] Its significance in pathophysiology, particularly in heart failure and fibrosis, has positioned RXFP1 as a promising therapeutic target.[3][4][5]

RXFP1 is distinguished from typical GPCRs by its large, multi-domain extracellular ectodomain, which is critical for its unique and complex activation mechanism.[1][3][6][7] Recent structural elucidation by cryo-electron microscopy (cryo-EM) has provided unprecedented insights into a novel mechanism of autoinhibition and activation, fundamentally advancing our understanding of this receptor class.[1][3][7] This guide provides a comprehensive overview of the current knowledge on the structure-function relationship of RXFP1, its signaling pathways, and the experimental methodologies used in its study.

I. RXFP1 Receptor Structure

RXFP1 is a multi-domain protein characterized by a large N-terminal extracellular domain (ECD) linked to a canonical seven-transmembrane (7TM) helical domain.[4][8] It is a member of the leucine-rich repeat-containing GPCRs (LGRs), specifically classified as a type C LGR due to the presence of a unique N-terminal module.[3][9][10]

1. Extracellular Domain (ECD): The ECD constitutes approximately half of the receptor's amino acid sequence and is responsible for ligand binding.[11] It is composed of three distinct regions:

-

Low-Density Lipoprotein receptor class A (LDLa) module: A unique, N-terminal module that is essential for receptor activation but not for high-affinity ligand binding.[3][9][10][12][13] The LDLa module acts as a tethered agonist; upon relaxin binding to the ECD, it interacts with the 7TM domain to initiate signaling.[9][10] Structural studies have confirmed that the hydrophobic surface of the LDLa module, particularly residues Leu-7, Tyr-9, and Lys-17, is critical for mediating receptor activation.[13][14]

-

Linker Region: A stretch of 32 residues that connects the LDLa module to the LRR domain.[9][12] This region contributes to a weak-binding site for the relaxin peptide and is essential for high-affinity binding and subsequent receptor activation.[12][15]

-

Leucine-Rich Repeats (LRRs): The core of the ECD consists of ten LRRs that form a curved structure.[4][16] This LRR domain contains the primary high-affinity binding site for the B-chain of the relaxin-2 peptide.[4][16]

2. Transmembrane (7TM) Domain: The 7TM domain is structurally homologous to other Class A GPCRs and contains a secondary, low-affinity binding site for relaxin within its extracellular loops (ECLs).[4][16][17] Recent cryo-EM structures have revealed a surprising and critical role for the second extracellular loop (ECL2). In the active state, ECL2 inserts into the orthosteric ligand-binding pocket of the 7TM domain, acting as a key component of the activation mechanism.[1][3] The 7TM domain undergoes conformational changes upon activation, creating a binding site for intracellular G proteins.[1]

II. Ligand Binding and Receptor Activation Mechanism

The activation of RXFP1 is a complex, multi-step process that is distinct from other GPCRs. The current model, supported by structural and functional data, is one of autoinhibition and release.[1][3][7][18]

-

Autoinhibited State: In the absence of its ligand, the RXFP1 receptor is held in an inactive, autoinhibited state.[1][3] The ectodomain, specifically the LRR domain, sterically hinders the receptor's ECL2 and a "hinge" region (between the LRRs and 7TMs) from adopting an active conformation.[3][19] This prevents the constitutive activation of the 7TM domain by its own ECL2.[3][19]

-

Ligand Binding: The process is initiated by the high-affinity binding of the relaxin-2 B-chain to the concave surface of the LRR domain.[3][4][16] This is followed by a secondary interaction between the relaxin A-chain and the linker region.[16]

-

Conformational Change and Activation: Ligand binding induces a conformational change in the ectodomain. This relieves the autoinhibition, allowing the receptor's hinge region and ECL2 to engage with the 7TM orthosteric pocket.[3] The LDLa module, acting as a tethered agonist, also interacts with the 7TM exoloops, stabilizing the active conformation.[9][10] This concerted action of multiple domains flips the receptor into its fully active state, enabling G protein coupling and downstream signaling.[1][3]

III. Signal Transduction Pathways

RXFP1 exhibits complex signaling, coupling to multiple G protein subtypes to generate diverse cellular responses. This complexity is influenced by cell type and can be modulated by biased agonists.[20][21]

1. Gαs-cAMP Pathway: The canonical signaling pathway for RXFP1 involves coupling to Gαs proteins.[20][21] This stimulates adenylyl cyclase (AC) activity, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[21][22]

2. Complex and Non-Canonical Signaling: RXFP1 signaling is far more intricate than simple Gs coupling.

-

Coupling to Gαi/o: RXFP1 can also couple to inhibitory G proteins, such as GαoB and Gαi3.[20][23] GαoB coupling can negatively modulate the Gs-mediated cAMP response.[20]

-

Delayed cAMP Surge: Coupling to Gαi3 activates a delayed but sustained increase in cAMP. This occurs via a Gβγ-PI3K-PKCζ pathway that activates adenylyl cyclase isoform 5 (AC5).[20][23]

-

MAPK/ERK Pathway: In many cell types, RXFP1 activation leads to the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade.[20]

-

PI3K/Akt and NO Signaling: The receptor activates PI3K, leading to downstream effects including the activation of nitric oxide synthase (NOS) and the production of nitric oxide (NO), which contributes to vasodilation and anti-fibrotic effects.[20][24]

-

Biased Agonism: Small molecule agonists, such as ML290, demonstrate biased agonism. They can activate the Gs-cAMP pathway but fail to stimulate ERK1/2 activation, highlighting the potential to selectively target specific downstream responses.[20]

-

RXFP1-Signalosome: Evidence suggests the formation of a pre-assembled, higher-order protein complex or "signalosome" centered around RXFP1.[21] This complex may facilitate the receptor's high sensitivity to attomolar concentrations of relaxin and orchestrate its diverse signaling outputs.[21]

IV. Quantitative Analysis of RXFP1 Ligands

The interaction of various ligands with RXFP1 has been quantified using binding and functional assays. The data highlights the high affinity and potency of the endogenous ligand, H2 relaxin, and provides a benchmark for synthetic analogues and antagonists.

| Ligand | Assay Type | Parameter | Value | Reference |

| H2 Relaxin | Competition Binding | pKi | 9.19 ± 0.13 | [25] |

| cAMP Accumulation | pEC50 | 9.77 ± 0.08 | [25] | |

| H2 B-R13/17K | Competition Binding | pKi | 6.44 ± 0.06 | [25] |

| cAMP Accumulation | Antagonist | - | [25] | |

| H2 B-R13/17HR | Competition Binding | pKi | 7.20 ± 0.08 | [25] |

| cAMP Accumulation | Antagonist | - | [25] | |

| H2 B-R13HR | Competition Binding | pKi | 7.40 ± 0.09 | [25] |

| cAMP Accumulation | pEC50 | 7.91 ± 0.16 (Partial Agonist) | [25] | |

| H2 B-R17HR | Competition Binding | pKi | 9.07 ± 0.08 | [25] |

| cAMP Accumulation | pEC50 | 9.87 ± 0.14 (Full Agonist) | [25] |

Table 1: Binding Affinities (pKi) and Functional Potencies (pEC50) of H2 Relaxin and Analogues at Human RXFP1.[25] Data derived from assays using HEK293T cells stably overexpressing RXFP1.

V. Key Experimental Methodologies

The complex nature of RXFP1 has necessitated a range of sophisticated experimental techniques to probe its structure and function.

1. Radioligand / Competition Binding Assays These assays are used to determine the binding affinity (Kd or Ki) of ligands for RXFP1.

-

Principle: A labeled ligand with known high affinity (e.g., Europium-labeled or radio-labeled H2 relaxin) is incubated with cells or membranes expressing RXFP1.[25] A competing, unlabeled test ligand is added at increasing concentrations. The ability of the test ligand to displace the labeled ligand is measured, allowing for the calculation of its inhibitory constant (Ki).

-

Protocol Outline:

-

Culture HEK293T or other suitable cells stably expressing human RXFP1.

-

Prepare cell membranes or use whole cells for the assay.

-

Incubate the membranes/cells with a fixed concentration of labeled H2 relaxin.

-

Add a range of concentrations of the unlabeled competitor ligand.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free labeled ligand (e.g., by filtration or washing).

-

Quantify the amount of bound labeled ligand using an appropriate detector (e.g., time-resolved fluorescence for Europium, scintillation counting for radiolabels).

-

Plot the data and fit to a one-site or two-site competition model to determine the IC50, from which the Ki is calculated.

-

2. cAMP Accumulation Assays These functional assays measure the ability of a ligand to activate RXFP1 and stimulate the Gs pathway, resulting in cAMP production.

-

Principle: Cells expressing RXFP1 are treated with a ligand, and the subsequent change in intracellular cAMP concentration is measured. This is often done using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays where the expression of a reporter (e.g., luciferase) is driven by a cAMP-response element (CRE).

-

Protocol Outline (HTRF-based):

-

Seed HEK293T-RXFP1 cells in microplates and incubate overnight.

-

Add test compounds at various concentrations in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and add detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of the ligand.

-

3. Cryo-Electron Microscopy (Cryo-EM) Structural Studies Cryo-EM has been instrumental in solving the high-resolution structure of the active-state RXFP1-Gs complex.[1][5][7]

-

Principle: A purified, stabilized sample of the receptor-ligand-G protein complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is used to acquire thousands of images of the randomly oriented particles. These images are then computationally processed, aligned, and averaged to reconstruct a 3D model of the complex at near-atomic resolution.

-

Workflow:

Conclusion

The RXFP1 receptor represents a fascinating and complex member of the GPCR superfamily. Its unique structure, featuring a large ectodomain with an LDLa module, dictates a novel activation mechanism based on the release of autoinhibition. This intricate process allows for the integration of signals that lead to a diverse and tightly regulated array of downstream cellular responses through multiple G protein pathways. The recent breakthroughs in structural biology, combined with detailed functional and pharmacological studies, have provided a robust framework for understanding the RXFP1 structure-function relationship. This detailed knowledge is critical for the rational design of novel therapeutics, including biased agonists or potent antagonists, that can selectively modulate RXFP1 signaling for the treatment of cardiovascular diseases, fibrosis, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccemmp.org [ccemmp.org]

- 6. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In a Class of Their Own – RXFP1 and RXFP2 are Unique Members of the LGR Family [frontiersin.org]

- 10. In a Class of Their Own – RXFP1 and RXFP2 are Unique Members of the LGR Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The complex binding mode of the peptide hormone H2 relaxin to its receptor RXFP1 | RTI [rti.org]

- 13. The Relaxin Receptor (RXFP1) Utilizes Hydrophobic Moieties on a Signaling Surface of Its N-terminal Low Density Lipoprotein Class A Module to Mediate Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stork: The relaxin receptor (RXFP1) utilizes hydrophobic moieties on a signaling surface of its N-terminal low density lipoprotein class A module to mediate receptor activation [storkapp.me]

- 15. biorxiv.org [biorxiv.org]

- 16. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]

- 18. EMDB-26004: Cryo-EM map of the full-length relaxin receptor RXFP1 in complex ... - Yorodumi [pdbj.org]